molecular formula C5H9ClN4O2 B1440437 3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1185020-61-4

3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No. B1440437
CAS RN: 1185020-61-4
M. Wt: 192.6 g/mol
InChI Key: BOGPKGQSWCJZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride, also known as AMM-OXA-HCl, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It has been studied for its potential therapeutic uses in the treatment of a variety of neurological and psychiatric disorders. AMM-OXA-HCl has been found to be a potent and selective inhibitor of FAAH, and has been studied for its ability to reduce the levels of the endocannabinoid anandamide in the brain.

Scientific Research Applications

Synthesis and Chemical Properties

1,2,4-Oxadiazole derivatives are synthesized through various chemical reactions, highlighting their versatility and potential for creating compounds with specific properties. For instance, novel 1,2,4‐Oxadiazole heterocyclic compounds have been prepared, demonstrating potential hypertensive activity due to their unique chemical structures (Kumar & Mashelker, 2007). Furthermore, an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent offers a novel preparation method for 1,2,4-oxadiazole-3-carboxamide, simplifying synthesis and improving yield (Du et al., 2021).

Biological Applications

The biological activity of 1,2,4-oxadiazole derivatives is a significant area of research, with many studies focusing on antimicrobial, antiviral, and other therapeutic potentials. For example, antimicrobial assessment of some heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate has led to the development of 1,3,4-oxadiazole-5-thiol structures, indicating a broad spectrum of biological activities (Taha & El-Badry, 2010). Additionally, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized as insensitive energetic materials, showcasing not only biological but also material applications due to their moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).

properties

IUPAC Name

3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-7-4(10)5-8-3(2-6)9-11-5;/h2,6H2,1H3,(H,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPKGQSWCJZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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